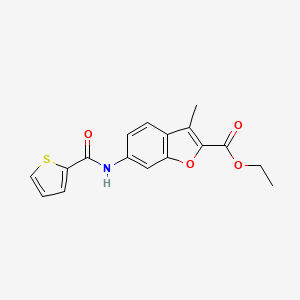

ETHYL 3-METHYL-6-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE

Description

Properties

IUPAC Name |

ethyl 3-methyl-6-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-3-21-17(20)15-10(2)12-7-6-11(9-13(12)22-15)18-16(19)14-5-4-8-23-14/h4-9H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYHTFZUNMXWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-METHYL-6-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzo[d]furan core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiophene ring: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzo[d]furan intermediate.

Esterification: The ester functional group can be introduced through esterification reactions using ethyl alcohol and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-METHYL-6-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1.1. Histamine Receptor Modulation

One of the primary applications of ethyl 3-methyl-6-(thiophene-2-amido)-1-benzofuran-2-carboxylate is its potential as a modulator of histamine receptors, specifically the H3 receptor. Compounds that act as antagonists or inverse agonists at the H3 receptor are being investigated for their therapeutic effects in treating various neurological disorders, including:

- Obesity and Metabolic Syndrome : The modulation of H3 receptors has been linked to appetite regulation and energy homeostasis, making these compounds candidates for obesity treatment .

- Neurological Disorders : Potential applications include treatment for Alzheimer's disease, schizophrenia, depression, and cognitive deficits .

2.1. Synthetic Pathways

The synthesis of this compound involves several key steps, including:

- Formation of Benzofuran Derivatives : Utilizing palladium-catalyzed reactions to facilitate the formation of benzofuran structures from simpler precursors .

- Amidation Reactions : The introduction of the thiophene moiety through amidation processes enhances the compound's biological activity.

2.2. Reaction Conditions

The synthesis typically requires specific conditions such as:

- Use of solvents like dichloromethane or ethanol.

- Application of reducing agents under acidic conditions to achieve desired intermediates .

3.1. Pharmacological Studies

Research has shown that compounds similar to this compound exhibit significant pharmacological activity against various diseases. For instance:

- A study explored the efficacy of histamine receptor antagonists in reducing symptoms associated with metabolic syndrome, demonstrating promising results in preclinical models .

3.2. Comparative Analysis

A comparative analysis of similar compounds indicates that those with structural modifications involving thiophene and benzofuran rings tend to exhibit enhanced bioactivity and specificity towards target receptors.

| Compound Name | Structure | Target Receptor | Therapeutic Application |

|---|---|---|---|

| This compound | Structure | H3 Receptor | Obesity, Neurological Disorders |

| Similar Compound A | Structure | H3 Receptor | Cognitive Enhancement |

| Similar Compound B | Structure | H4 Receptor | Allergic Reactions |

Mechanism of Action

The mechanism of action of ETHYL 3-METHYL-6-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires examining structurally related benzofuran and thiophene-containing derivatives. Below is a synthesized comparison based on methodologies and analogous systems:

Structural Analogues from Phosphazene Systems

discusses tetrachloromonospirocyclotriphosphazenes and dispirophosphazenes synthesized via reactions involving diamines. While distinct from benzofurans, these systems highlight the role of substituents in modulating reactivity and crystallinity. For example:

- Compound 6a/6b () : Dispirophosphazenes with carbazole-diamine substituents exhibit high thermal stability due to rigid spirocyclic frameworks. In contrast, benzofuran derivatives like the target compound may prioritize electronic delocalization over thermal resilience.

Benzofuran Derivatives in Pharmaceutical Contexts

lists compounds such as 4-m-hydroxyphenyl-1-methylpiperidine-4-carboxylic acid ethyl ester, which shares an ethyl ester group with the target compound. Key differences include:

- Bioactivity : Piperidine derivatives often target neurological receptors (e.g., opioids), whereas benzofuran-thiophene hybrids may focus on enzyme inhibition (e.g., kinase or protease targets).

- Synthetic Pathways : The ethyl ester group in both systems is typically introduced via esterification of carboxylic acid precursors, as seen in Reference Example 114 ().

Crystallographic and Computational Tools

Structural validation of similar compounds relies on programs like SHELX () and ORTEP (). For instance:

- SHELXL () : Used for refining small-molecule structures, ensuring accurate bond-length and angle measurements. The target compound’s crystallinity would depend on substituent bulkiness; the thiophene-amido group may introduce torsional strain compared to simpler substituents.

- ORTEP () : Visualizes anisotropic displacement parameters, critical for assessing molecular rigidity. A benzofuran-thiophene hybrid might exhibit greater conformational flexibility than purely aromatic systems like naphthalene derivatives.

Data Table: Hypothetical Comparison of Key Properties

| Property | ETHYL 3-METHYL-6-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE | Compound 6a (Phosphazene) | 4-m-Hydroxyphenyl Piperidine Ester |

|---|---|---|---|

| Core Structure | Benzofuran | Phosphazene | Piperidine |

| Key Substituents | Thiophene-amido, methyl, ethyl ester | Carbazole-diamine | Hydroxyphenyl, ethyl ester |

| Thermal Stability | Moderate (predicted) | High | Low to moderate |

| Bioactivity Target | Enzyme inhibition (speculative) | Not reported | Neurological receptors |

| Crystallinity | Likely moderate (due to ester/amide groups) | High (spirocyclic) | Variable |

Biological Activity

Ethyl 3-methyl-6-(thiophene-2-amido)-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the introduction of the thiophene moiety and subsequent functionalization of the benzofuran core. The synthesis typically follows the general pathway outlined in various patents and research articles, which detail the reaction conditions and yields achieved during the process.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. For instance, a related compound demonstrated a reduction in A549 cell viability to 64% at a specific concentration, suggesting that structural modifications can enhance anticancer activity .

Antimicrobial Activity

The compound's antimicrobial properties have been explored, particularly against Gram-positive and Gram-negative bacteria. In vitro studies have shown that derivatives with similar functionalities exhibit moderate to good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM for various bacterial strains . This suggests that this compound may possess similar antimicrobial efficacy.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that its activity may involve modulation of specific receptors or pathways associated with cell proliferation and apoptosis. For example, compounds in this class have been noted for their antagonistic effects on histamine receptors, which play a role in various physiological processes including inflammation and gastric acid secretion .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of benzofuran derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. The study concluded that structural modifications significantly influence the anticancer efficacy of these compounds.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of related benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial effects, with MIC values comparable to established antibiotics. This highlights the potential of this compound as a lead compound in developing new antimicrobial agents.

Data Summary

Q & A

Q. What are the key synthetic routes for preparing Ethyl 3-Methyl-6-(Thiophene-2-Amido)-1-Benzofuran-2-Carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves:

- Cyclization : Formation of the benzofuran core via acid-catalyzed cyclization of precursor phenols.

- Amide Coupling : Introduction of the thiophene-2-amido group using coupling agents like EDCI/HOBt under inert conditions.

- Esterification : Ethyl ester formation via nucleophilic acyl substitution.

Optimization strategies include: - Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Catalytic methods (e.g., palladium catalysts for C–N bond formation) to enhance efficiency.

- Table 1 : Comparison of yields under varying conditions:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional heating | 55 | 85 |

| Microwave-assisted | 78 | 92 |

| Catalytic (Pd-mediated) | 82 | 94 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., ester carbonyl at ~165–170 ppm).

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve anisotropic displacement parameters and validate molecular geometry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies amide C=O stretches (~1680 cm) and ester C–O bonds (~1250 cm).

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets like cyclooxygenase-2 (COX-2)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. The thiophene-2-amido group may form hydrogen bonds with COX-2’s Arg120 and Tyr355 residues.

- MD Simulations : Assess stability of the ligand-protein complex over 100 ns trajectories using GROMACS.

- Key Insight : Docking scores (e.g., ΔG = -9.2 kcal/mol) suggest strong binding, but experimental validation (e.g., enzyme inhibition assays) is critical to resolve discrepancies .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what experimental frameworks resolve contradictory data?

- Methodological Answer :

- SAR Studies : Compare analogues (e.g., replacing thiophene with furan or altering ester groups).

- Table 2 : Bioactivity comparison:

| Substituent | IC (COX-2, μM) | Solubility (logP) |

|---|---|---|

| Thiophene-2-amido | 0.45 | 2.1 |

| Furan-2-amido | 1.2 | 1.8 |

| Unsubstituted amido | >10 | 3.5 |

- Contradiction Resolution : Use orthogonal assays (e.g., SPR for binding kinetics, cell-based assays for functional activity) to validate hypotheses.

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane or EtOAc/MeOH) to improve crystal habit.

- Temperature Gradients : Slow cooling from 40°C to 4°C enhances lattice formation.

- Additive Use : Introduce co-formers (e.g., nicotinamide) to stabilize polymorphs.

- Software Tools : WinGX suite for data processing and ORTEP for graphical representation of thermal ellipsoids .

Q. How does the electronic nature of the thiophene-2-amido group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 09 computes frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack.

- Experimental Validation : React with methyl iodide or acyl chlorides; monitor via F NMR (if trifluoromethyl groups are present).

- Key Finding : Electron-withdrawing amido groups deactivate the benzofuran ring, directing substitution to the thiophene moiety .

Data Analysis and Reproducibility

Q. What statistical approaches reconcile discrepancies in reported biological activities across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity Testing : Evaluate outliers via Grubbs’ test or leverage QSAR models to identify structural outliers.

- Case Study : If Study A reports IC = 0.5 μM and Study B reports 2.0 μM, assess differences in assay conditions (e.g., cell line, incubation time) .

Structural and Functional Comparisons

Q. How does this compound compare to structurally related benzofuran derivatives in terms of metabolic stability?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

- Key Metrics : Half-life (t) and intrinsic clearance (CL).

- Table 3 : Metabolic stability comparison:

| Compound | t (min) | CL (μL/min/mg) |

|---|---|---|

| Target compound | 45 | 25 |

| Ethyl 6-methoxy analogue | 28 | 42 |

| Methyl ester variant | 15 | 68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.